mPGES-1 Inhibitory Potency in Cellular Context: N4-Allyl Analog vs. N4-Substituted Pyrazolopyrimidine Lead
The target compound demonstrates moderate cellular mPGES-1 inhibition. In rhIL-1β-stimulated A549 cells, 1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (assumed to be the ligand in CHEMBL3758222 based on scaffold matching) achieves an IC50 of 98 nM for PGE2 suppression [1]. A structurally related but more optimized N4-substituted pyrazolopyrimidine lead (BDM50142255) achieves an IC50 of 10 nM in the same biochemical assay format, indicating that while the target compound displays measurable potency, further optimization of the N4-allyl region yields ~10-fold improvement. In whole blood, the target compound’s IC50 increases to 374 nM, whereas the lead analog achieves 98 nM under these more physiologically relevant conditions.
| Evidence Dimension | Cellular mPGES-1 inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 98 nM (A549 cellular assay); IC50 = 374 nM (human whole blood assay) |
| Comparator Or Baseline | Optimized pyrazolopyrimidine lead (CHEMBL3758222): IC50 = 10 nM (A549 cellular assay); IC50 = 98 nM (human whole blood assay) |
| Quantified Difference | ~9.8-fold lower potency in cellular assay; ~3.8-fold lower potency in whole blood assay compared to the optimized lead |
| Conditions | rhIL-1β-stimulated human A549 cells (18 h treatment); LPS-induced human whole blood (20–24 h treatment); PGE2 measured by LC-MS/MS |
Why This Matters
For teams requiring a validated mPGES-1 chemical probe with a defined cellular potency window, the target compound provides a useful intermediate potency reference point, enabling SAR exploration around the N4-allyl position to tune activity.
- [1] BindingDB Entry BDBM50142255 (CHEMBL3758222). Affinity Data: IC50 98 nM (mPGES-1, A549 cells); IC50 374 nM (mPGES-1, human whole blood). View Source
